molecular formula C9H11NO B577377 5-Cyclobutylpyridin-3-ol CAS No. 1314356-72-3

5-Cyclobutylpyridin-3-ol

Cat. No.: B577377
CAS No.: 1314356-72-3
M. Wt: 149.193
InChI Key: BDWGYMUDQVHBGF-UHFFFAOYSA-N
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Description

5-Cyclobutylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at the 3-position and a cyclobutyl substituent at the 5-position of the pyridine ring. Pyridine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and structural versatility.

Properties

CAS No.

1314356-72-3

Molecular Formula

C9H11NO

Molecular Weight

149.193

IUPAC Name

5-cyclobutylpyridin-3-ol

InChI

InChI=1S/C9H11NO/c11-9-4-8(5-10-6-9)7-2-1-3-7/h4-7,11H,1-3H2

InChI Key

BDWGYMUDQVHBGF-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC(=CN=C2)O

Synonyms

5-cyclobutylpyridin-3-ol

Origin of Product

United States

Comparison with Similar Compounds

Compound A : 5,6-Dimethoxypyridin-3-ol

  • Substituents : Methoxy (-OCH₃) groups at positions 5 and 6; hydroxyl (-OH) at position 3.
  • Key Properties :
    • Methoxy groups enhance electron-donating effects, increasing pyridine ring electron density.
    • Reduced steric bulk compared to cyclobutyl substituents.
    • Higher solubility in polar solvents due to methoxy groups.

Compound B : 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol

  • Substituents : Bromine (-Br) at position 5; propargyl alcohol (-C≡C-CH₂OH) at position 3.
  • Key Properties :
    • Bromine’s electron-withdrawing effect decreases pyridine ring reactivity.
    • Propargyl alcohol introduces hydrogen-bonding capacity and alkyne functionality, enabling click chemistry applications.

5-Cyclobutylpyridin-3-ol (Hypothetical Analysis)

  • Substituents : Cyclobutyl (C₄H₇) at position 5; hydroxyl (-OH) at position 3.
  • Inferred Properties: Lipophilicity: Cyclobutyl increases logP compared to methoxy or bromo groups, favoring hydrophobic interactions. Solubility: Lower aqueous solubility than Compound A but higher than Compound B due to hydroxyl group.

Data Table: Comparative Overview

Property 5,6-Dimethoxypyridin-3-ol 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol This compound (Inferred)
Substituent Type Methoxy (5,6), Hydroxyl (3) Bromine (5), Propargyl Alcohol (3) Cyclobutyl (5), Hydroxyl (3)
Electron Effects Electron-donating Electron-withdrawing Neutral-to-mild electron-donating
Lipophilicity (logP) Moderate High High
Solubility High (polar solvents) Moderate (organic solvents) Low-to-moderate (aqueous)
Steric Bulk Low Moderate High

Research Implications

  • Synthetic Utility : Cyclobutyl groups are challenging to introduce regioselectively, requiring advanced cycloaddition or cross-coupling strategies.
  • Biological Relevance : The hydroxyl group in this compound may mimic tyrosine or serine residues in enzyme-binding pockets, while the cyclobutyl group could enhance blood-brain barrier penetration in CNS-targeted drugs.

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